molecular formula C25H19ClN4O2 B6456450 N-(2-chlorophenyl)-2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide CAS No. 2548981-32-2

N-(2-chlorophenyl)-2-{8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl}acetamide

Cat. No.: B6456450
CAS No.: 2548981-32-2
M. Wt: 442.9 g/mol
InChI Key: QQYZRUPBBJZFIQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple aromatic rings (phenyl and pyrazoloquinolin), which could contribute to its stability and potentially its reactivity. The presence of the methoxy group could also influence its chemical behavior .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a variety of reactions, such as substitutions or additions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl and methoxy groups could impact its solubility, while the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Based on its structure, it could potentially interact with various enzymes or receptors .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation of its chemical properties and potential biological activities. This could include studies on its interaction with various biological targets, its potential therapeutic uses, and its safety profile .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(8-methoxy-3-phenylpyrazolo[4,3-c]quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O2/c1-32-17-11-12-21-18(13-17)25-19(14-27-21)24(16-7-3-2-4-8-16)29-30(25)15-23(31)28-22-10-6-5-9-20(22)26/h2-14H,15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYZRUPBBJZFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3CC(=O)NC4=CC=CC=C4Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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